2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine - 1170974-37-4

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine

Catalog Number: EVT-2938408
CAS Number: 1170974-37-4
Molecular Formula: C19H19F3N6O3S
Molecular Weight: 468.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound showed potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats. It also exhibited low acute toxicity. []

Relevance: 4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine shares the core pyrazolylpyrimidine structure with 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine. Both compounds feature a pyrazole ring attached to a pyrimidine ring. This shared core structure suggests potential similar biological activities, although the specific substitutions on the pyrimidine ring likely lead to differing pharmacological profiles. []

2-(4-(2,6-Difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine

Compound Description: This pyrazolylpyrimidine derivative emerged from a research program focused on developing new chemical entities with antiviral properties. It exhibited a sub-nanomolar level of inhibition against measles virus replication, demonstrating a 4000-fold improvement in antiviral activity compared to its precursor, 2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)pyrimidine. [] Further investigations revealed that its mode of action involved inhibition of the cellular dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthetic pathway. []

Relevance: This compound is structurally related to 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine by belonging to the same chemical class, the 2-(1H-pyrazol-1-yl)pyrimidines. Both compounds contain a pyrazole ring linked to the second position of a pyrimidine ring. This common structural feature suggests potential overlap in biological activity despite the significant differences in their substitutions. []

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

Compound Description: Compound 20, a pyrazolo[1,5-a]pyrimidine derivative, was discovered during a research effort to develop novel phosphodiesterase 2A (PDE2A) inhibitors. This compound was specifically designed to be structurally distinct from TAK-915, a previously identified clinical candidate for the treatment of cognitive disorders. [] Compound 20 exhibited optimized potency and selectivity for PDE2A over other PDE families, while also demonstrating favorable preclinical properties such as low in vitro phototoxicity and improved in vivo rat plasma clearance. [] Importantly, it robustly increased 3',5'-cyclic guanosine monophosphate (cGMP) levels in rat brains following oral administration and attenuated MK-801-induced episodic memory deficits in a passive avoidance task. [] These findings highlight the potential therapeutic utility of PDE2A inhibitors like compound 20 for improving cognitive performance.

Relevance: While not directly containing a pyrazolylpyrimidine core, N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20) contains the same 4-(trifluoromethoxy)phenyl sulfonyl moiety present in 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine. This shared structural element suggests a potential for similar pharmacological interactions, particularly related to binding affinity and selectivity profiles. []

N-Ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine

Compound Description: This novel pyrazolylpyrimidine derivative exhibited the strongest inhibitory activity against the root growth of Pennisetum alopecuroides L., a weed species. [] Its IC50 value was determined to be 1.90 mg L(-1). []

Relevance: N-Ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine belongs to the same pyrazolylpyrimidine class as 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine. Both compounds share a pyrazole ring linked to a pyrimidine ring, which contributes to their potential for herbicidal activity. []

2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine

Compound Description: This pyrazolylpyrimidine derivative was particularly potent in inhibiting chlorophyll levels in Pennisetum alopecuroides L. seedlings. [] It exhibited an IC50 of 3.14 mg L(-1). [] The research highlighted the significance of the alkynyloxy group at the 6-position of the pyrimidine ring for bleaching activity. [] Replacing this alkynyloxy group with other substituents such as alkoxy, amino, alkylthio, or alkylsulfonyl diminished the compound's bleaching activity. []

Relevance: 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine shares the core pyrazolylpyrimidine structure with 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine. The key structural difference lies in the substitutions at the 6-position of the pyrimidine ring, where the alkynyloxy group in this related compound contributes to its strong bleaching activity. []

4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine

Compound Description: [] The crystal structure of this compound revealed a twisted molecular conformation due to the C—O—C—C torsion angle of 76.9(3)°. [] The trifluoromethyl group exhibited rotational disorder of its fluorine atoms, with site-occupancy factors of 0.653(6) and 0.347(6). [] Furthermore, the dihedral angle between the pyrazole and pyrimidine rings was found to be 1.88(12) Å. []

Relevance: 4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine is closely related to 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine, sharing a pyrazolylpyrimidine core structure. Both compounds possess a pyrazole ring connected to a pyrimidine ring, suggesting potential similarities in their chemical and biological properties. []

2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (Pictilisib, GDC-0941)

Compound Description: Pictilisib, a phosphatidylinositol 3-kinase (PI3K) inhibitor, demonstrated distinct brain and tumor distribution patterns in orthotopic glioblastoma models. [] In the contrast-enhancing U87 model, pictilisib was readily detected within tumors but was absent in the nonenhancing GS2 model tumors, suggesting its distribution is influenced by blood-brain barrier integrity. [] Importantly, pictilisib was not detected in healthy brain tissue in either model. [] This limited brain penetration was further corroborated by brain-to-plasma ratios lower than 0.03, as determined by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) analyses. []

Relevance: Despite structural differences, 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (Pictilisib) and 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine share the feature of a substituted piperazine ring linked to a heterocyclic core. This common structural motif suggests a potential for similar pharmacological properties, although pictilisib's larger and more complex structure likely contributes to its specific PI3K inhibitory activity and limited brain penetration. []

5-(6-(3-Methoxyoxetan-3-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine (GNE-317)

Compound Description: GNE-317, another PI3K inhibitor, exhibited uniform distribution throughout the brain in both U87 and GS2 glioblastoma models, contrasting with the restricted distribution of pictilisib. [] MALDI imaging revealed relatively homogeneous intratumor levels of GNE-317. [] LC-MS/MS analyses confirmed the high brain penetration of GNE-317, with brain-to-plasma ratios exceeding 1. [] These findings highlight the importance of achieving whole-brain distribution for potentially effective GBM treatment.

Relevance: 5-(6-(3-Methoxyoxetan-3-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine (GNE-317), although possessing a thienopyrimidine core instead of a pyrazolylpyrimidine, shares with 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine the presence of a substituted amino group on the pyrimidine ring. This common feature, alongside their shared function as PI3K inhibitors, suggests potential for overlapping mechanisms of action, even though GNE-317 demonstrates superior brain penetration. []

Compound Description: This compound is a potent monocarboxylate transporter 1 (MCT1) inhibitor, which has shown efficacy in treating γ-hydroxybutyric acid (GHB) and γ-butyrolactone (GBL) overdose. []

Relevance: (S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (AZD3965) shares a key structural feature with 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine: both contain a trifluoromethyl-substituted pyrazole ring. While their core structures differ (thieno[2,3-d]pyrimidine for AZD3965 and pyrimidine for the target compound), this shared feature might contribute to similar pharmacological properties related to binding affinity and metabolism. []

6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-[[(4S)-4-hydroxy-2-isoxazolidinyl]carbonyl]-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (AR-C155858)

Compound Description: AR-C155858 is another potent MCT1 inhibitor that has shown promise in treating GHB/GBL overdose by reducing the toxicodynamic effects of GHB regardless of its route of administration (intravenous, oral, or oral as the prodrug GBL). [] The study demonstrated that AR-C155858's effectiveness is likely due to a significant decrease in GHB concentrations within the brain. []

Relevance: Similar to AZD3965, 6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-[[(4S)-4-hydroxy-2-isoxazolidinyl]carbonyl]-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (AR-C155858) also features a dimethyl-substituted pyrazole ring, akin to the pyrazole present in 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine. Though their core structures differ, this shared pyrazole motif may contribute to similar pharmacological activities and interactions with target proteins, despite differing overall pharmacological profiles. []

1-(2-Deoxy-3,5-di-O-acetylpentofuranosyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-4H-pyrazol-4-ylidene)pyrimidine-2,4(1H,3H)-dione (5) and 5-[Bis(3-methyl-5-oxo-1-phenyl-4,5-dihydro-4H-pyrazol-4-yl)methyl]-1-(2-deoxy-3,5-di-O-acetylpentofuranosyl)pyrimidine-2,4(1H,3H)-dione (6)

Compound Description: These L-analogues were synthesized from 3′,5′-di-O-acetyl-5-formyl-2′-deoxy-β-L-uridine. [] Base hydrolysis of compounds 1 and 6 yielded their deacetylated counterparts, while hydrolysis of 5 proved challenging. [] Structural analysis was conducted using NMR spectra and density functional theory quantum chemical calculations. [] Notably, these L-analogues exhibited no significant activity against vaccinia and cowpox viruses. []

Relevance: 1-(2-Deoxy-3,5-di-O-acetylpentofuranosyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-4H-pyrazol-4-ylidene)pyrimidine-2,4(1H,3H)-dione (5) and 5-[Bis(3-methyl-5-oxo-1-phenyl-4,5-dihydro-4H-pyrazol-4-yl)methyl]-1-(2-deoxy-3,5-di-O-acetylpentofuranosyl)pyrimidine-2,4(1H,3H)-dione (6) are related to 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine through their shared pyrimidine core. While 5 and 6 incorporate additional structural elements, such as a deoxyribose sugar and pyrazolone moieties, the presence of a common pyrimidine nucleus suggests potential similarities in their chemical properties and reactivity. []

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: Analog 24 is an aminopyrazole demonstrating selective inhibition of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. [] Importantly, it exhibited a concentration-dependent reduction of Mcl-1 levels, highlighting its potential to modulate Mcl-1 function. [] Studies in pancreatic cancer cell lines indicated that analog 24, in combination with the Bcl-2/Bcl-xL/Bcl-w inhibitor navitoclax, synergistically inhibited cell growth and induced apoptosis. [] This synergistic effect underscores the potential of targeting CDK5 in combination with Bcl-2 inhibitors for treating pancreatic cancers.

Relevance: While 2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24) does not share the pyrimidine core with 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine, both compounds contain a substituted pyrazole ring as a central structural feature. This shared motif suggests potential similarities in their binding interactions and overall pharmacological profiles. []

4-(4-{[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (Navitoclax)

Compound Description: Navitoclax is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w proteins. [] In pancreatic cancer cell lines, combining navitoclax with a CDK5 inhibitor (analog 24) resulted in a synergistic induction of apoptosis. [] This synergistic effect highlights the therapeutic potential of targeting both Mcl-1 (through CDK5 inhibition) and Bcl-2 family members (through navitoclax) for the treatment of pancreatic cancers.

Relevance: Although structurally distinct from 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine, 4-(4-{[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (Navitoclax) shares the commonality of being involved in the same research area, specifically focused on inducing apoptosis in cancer cells. [] The synergistic effect observed when navitoclax is combined with a CDK5 inhibitor that modulates Mcl-1 levels highlights a potential connection in their mechanisms of action, even though their structures are quite different. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30, a nitro reduction metabolite of venetoclax, was identified as a significant component in the metabolic profile of venetoclax in humans. [] Approximately 13% of the administered dose of venetoclax was recovered as M30 in feces, indicating its substantial formation following venetoclax administration. [] The formation of M30 is likely mediated by gut bacteria. []

Relevance: 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30) shares a significant structural similarity with 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine. Both compounds feature a substituted piperazine linked to a heterocyclic core. This shared structural motif, despite the differences in the heterocyclic cores and specific substituents, suggests a potential for similar pharmacological properties and metabolic pathways. []

4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27, a major metabolite of venetoclax in humans, is formed through enzymatic oxidation of the dimethyl cyclohexenyl moiety followed by cyclization at the α-carbon of the piperazine ring. [] It constitutes approximately 12% of the total drug-related material in circulation. [] Studies indicate that M27 is primarily formed by cytochrome P450 isoform 3A4 (CYP3A4). [] Notably, M27 is considered a disproportionate human metabolite, with higher plasma concentrations observed in humans compared to preclinical species used for safety testing. [] Despite this, it is not anticipated to have clinically relevant on- or off-target pharmacological activities. []

Relevance: Although structurally dissimilar to 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine, 4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27) shares a significant research context. Both compounds are involved in studies related to drug metabolism and pharmacological activity. Understanding the metabolic pathways and potential activities of related compounds like M27 provides valuable insights for optimizing the pharmacokinetic and pharmacodynamic profiles of 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine. []

Properties

CAS Number

1170974-37-4

Product Name

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine

IUPAC Name

2-methyl-4-pyrazol-1-yl-6-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyrimidine

Molecular Formula

C19H19F3N6O3S

Molecular Weight

468.46

InChI

InChI=1S/C19H19F3N6O3S/c1-14-24-17(13-18(25-14)28-8-2-7-23-28)26-9-11-27(12-10-26)32(29,30)16-5-3-15(4-6-16)31-19(20,21)22/h2-8,13H,9-12H2,1H3

InChI Key

QEJAANAYXSXVFN-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)N4C=CC=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.